molecular formula C9H9F3O2 B1600747 1-(Methoxymethoxy)-3-(trifluoromethyl)benzene CAS No. 334018-79-0

1-(Methoxymethoxy)-3-(trifluoromethyl)benzene

Cat. No. B1600747
M. Wt: 206.16 g/mol
InChI Key: ZVAJDXRDOOVXBO-UHFFFAOYSA-N
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Description

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds .


Synthesis Analysis

Recent advances in trifluoromethylation involve the activation of carbon-centered radical intermediates . The C–F bond is the strongest single bond in organic compounds, and its activation is a challenging task in organic synthesis .


Molecular Structure Analysis

The molecular structure of trifluoromethyl-containing compounds is characterized by the presence of three equivalent C–F bonds . These bonds are strong and influence the reactivity of the compound.


Chemical Reactions Analysis

Trifluoromethyl-containing compounds can undergo various chemical reactions, including trifluoromethylation of carbon-centered radical intermediates . They can also be used as starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .


Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-containing compounds are influenced by the presence of the trifluoromethyl group and the strong C–F bonds .

Scientific Research Applications

1. Visible-light-promoted defluorinated alkylation of trifluoromethyl alkenes

  • Summary of the Application : This research involves the use of visible light to promote a radical [1,2]-Brook rearrangement, which initiates the defluorinated alkylation of α-trifluoromethyl alkenes. This process is used for the synthesis of various gem-difluoro substituted homoallylic alcohols .
  • Methods of Application : The protocol features mild conditions, good functional group tolerance, and broad substrate scope. A gram-scale synthesis and synthetic applications demonstrate the potential application of this protocol in the preparative pharmaceutical synthesis as well as organofluorine chemistry .
  • Results or Outcomes : The results of this research demonstrate the potential application of this protocol in the preparative pharmaceutical synthesis as well as organofluorine chemistry .

2. C–F bond functionalization of trifluoromethyl-containing compounds

  • Summary of the Application : This research focuses on the activation of the C–F bond in organic synthesis. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .
  • Methods of Application : The methods involve the activation of the C–F bond in trifluoromethyl-containing compounds. This is a challenging task due to the strength of the C–F bond, which is the strongest single bond in organic compounds .
  • Results or Outcomes : Significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds, leading to the synthesis of diverse fluorinated compounds .

3. Radical Trifluoromethylation

  • Summary of the Application : The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This research describes recent advances in trifluoromethylation of carbon-centered radical intermediates .
  • Methods of Application : The methods involve the use of radical trifluoromethylation, which is a process that introduces a trifluoromethyl group into a molecule .
  • Results or Outcomes : The results of this research demonstrate the potential application of this protocol in the preparative pharmaceutical synthesis as well as organofluorine chemistry .

4. Single-Benzene-Based Fluorophores

  • Summary of the Application : This research focuses on the recent advances in single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone .
  • Methods of Application : The methods involve the use of single-benzene-based fluorophores, which are organic molecule-based fluorophores that have ushered in a new era in biology and materials science .
  • Results or Outcomes : The results of this research demonstrate the potential application of this protocol in the development of new SBBF derivatives in fluorophore-related materials science fields .

5. Visible-light-promoted defluorinated alkylation

  • Summary of the Application : This research involves the use of visible light to promote a radical [1,2]-Brook rearrangement, which initiates the defluorinated alkylation of α-trifluoromethyl alkenes for the synthesis of various gem-difluoro substituted homoallylic alcohol derivatives .
  • Methods of Application : The protocol features mild conditions, good functional group tolerance, and broad substrate scope. A gram-scale synthesis and synthetic applications demonstrate the potential application of this protocol in the preparative pharmaceutical synthesis as well as organofluorine chemistry .
  • Results or Outcomes : The results of this research demonstrate the potential application of this protocol in the preparative pharmaceutical synthesis as well as organofluorine chemistry .

Safety And Hazards

While specific safety and hazard information for “1-(Methoxymethoxy)-3-(trifluoromethyl)benzene” is not available, it’s important to note that exposure to benzene has been associated with a range of acute and long-term adverse health effects and diseases, including cancer and hematological effects .

Future Directions

The future directions in the field of trifluoromethylation involve further advances in the activation of the C–F bond in trifluoromethyl-containing compounds . This could lead to the development of new methods for the synthesis of diverse fluorinated compounds.

properties

IUPAC Name

1-(methoxymethoxy)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-13-6-14-8-4-2-3-7(5-8)9(10,11)12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAJDXRDOOVXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456185
Record name Benzene, 1-(methoxymethoxy)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methoxymethoxy)-3-(trifluoromethyl)benzene

CAS RN

334018-79-0
Record name Benzene, 1-(methoxymethoxy)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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